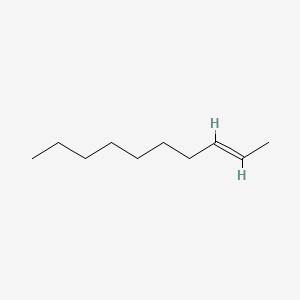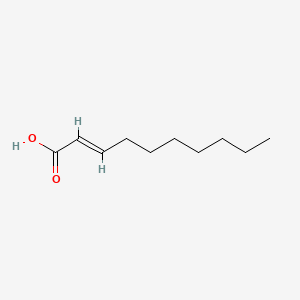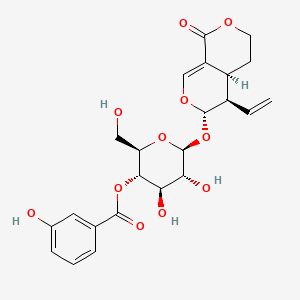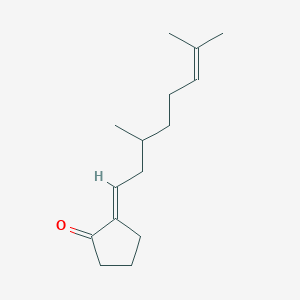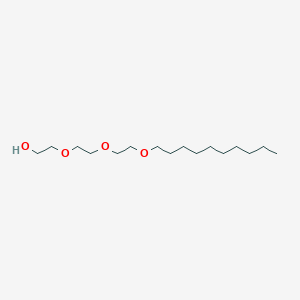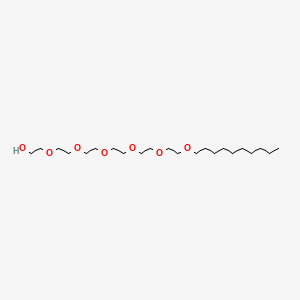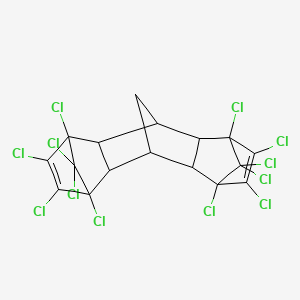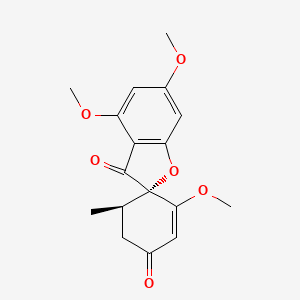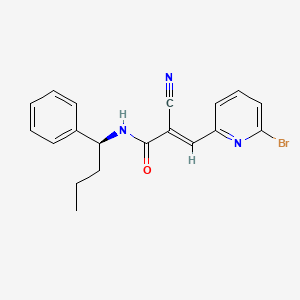
Degrasyn
Descripción general
Descripción
WP1130, también conocido como degrasyn, es una molécula pequeña que actúa como un inhibidor selectivo de las enzimas de desubiquitinación. Inicialmente se identificó como un inhibidor de la quinasa 2 activada por Janus (JAK2), pero posteriormente se descubrió que tenía propiedades únicas que lo convierten en un potente agente antitumoral. WP1130 induce la acumulación de proteínas poliubiquitinadas en agregosomas, lo que lleva a la apoptosis de las células tumorales .
Aplicaciones Científicas De Investigación
WP1130 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: WP1130 se utiliza como un compuesto de herramienta para estudiar el sistema ubiquitina-proteasoma y el papel de las enzimas de desubiquitinación en la regulación de proteínas.
Biología: El compuesto se utiliza para investigar los mecanismos de degradación de proteínas y la formación de agregosomas en las células.
Medicina: WP1130 ha demostrado ser prometedor como agente antitumoral, particularmente en el tratamiento de la leucemia mieloide crónica, el melanoma, el glioblastoma y los trastornos mieloproliferativos.
Industria: WP1130 se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos al sistema ubiquitina-proteasoma.
Mecanismo De Acción
WP1130 ejerce sus efectos inhibiendo la actividad de varias enzimas de desubiquitinación, incluidas USP9x, USP5, USP14 y UCH37. Esta inhibición conduce a la acumulación de proteínas poliubiquitinadas, que luego se secuestran en agregosomas. La formación de agregosomas desencadena la autofagia y la apoptosis en las células tumorales. WP1130 también regula a la baja las proteínas antiapoptóticas como MCL-1 y regula al alza las proteínas proapoptóticas como p53, promoviendo aún más la muerte celular .
Análisis Bioquímico
Biochemical Properties
Degrasyn interacts with several enzymes and proteins. It directly inhibits the DUB activity of USP9x, USP5, USP14, and UCH37 . These interactions play a crucial role in the biochemical reactions involving this compound. For instance, this compound has been shown to downregulate the antiapoptotic proteins Bcr-Abl and JAK2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by downregulating the antiapoptotic proteins Bcr-Abl and JAK2 . This downregulation is associated with the induction of apoptosis and the blocking of autophagy . Furthermore, this compound has been shown to have antitumor activity in preclinical in vivo models with low levels of systemic toxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly inhibits the DUB activity of USP9x, USP5, USP14, and UCH37 . This inhibition leads to the rapid accumulation of polyubiquitinated proteins into juxtanuclear aggresomes, without affecting 20S proteasome activity . The accumulation of these proteins results in the downregulation of antiapoptotic proteins and the upregulation of proapoptotic proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound was shown to induce apoptosis and reduce Mcl-1 protein levels . Short hairpin RNA–mediated knockdown (KD) of Usp9x in myeloma cells resulted in transient induction of apoptosis, followed by a sustained reduction in cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a xenotransplant SCID mouse model of MCL, this compound alone showed modest prolongation of survival compared with vehicle alone .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to suppress the JAK-Stat signaling pathway . This suppression is associated with the downregulation of the antiapoptotic proteins Bcr-Abl and JAK2 .
Transport and Distribution
It is known that this compound is a cell-permeable compound , suggesting that it can freely diffuse across the cell membrane.
Subcellular Localization
Given its role as a DUB inhibitor, it is likely that it localizes to areas of the cell where its target DUBs (USP9x, USP5, USP14, and UCH37) are found .
Métodos De Preparación
WP1130 se sintetiza a través de una serie de reacciones químicas que comienzan con un derivado de tirfostina. La ruta sintética implica los siguientes pasos:
Formación de la estructura central: La estructura central de WP1130 se forma haciendo reaccionar 6-bromopiridin-2-il con (1S)-1-fenilbutilamina.
Adición de grupos funcionales: La estructura central se modifica luego agregando un grupo ciano y un grupo prop-2-enamida para formar el compuesto final.
Las condiciones de reacción generalmente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, y las reacciones se llevan a cabo a temperaturas elevadas para garantizar la conversión completa .
Análisis De Reacciones Químicas
WP1130 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: WP1130 se puede oxidar para formar varios derivados oxidados.
Reducción: El compuesto se puede reducir en condiciones específicas para producir formas reducidas.
Sustitución: WP1130 puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
WP1130 es único en comparación con otros inhibidores de enzimas de desubiquitinación debido a su inhibición selectiva de múltiples enzimas y su capacidad para inducir la formación de agregosomas. Los compuestos similares incluyen:
Bortezomib: Un inhibidor del proteasoma que también induce la acumulación de proteínas ubiquitinadas pero a través de un mecanismo diferente.
AG490: Un inhibidor de JAK2 que no induce la formación de agregosomas o la autofagia.
WP1066: Otro derivado de tirfostina que inhibe la vía JAK-STAT pero tiene diferentes propiedades antiproliferativas .
El mecanismo de acción único de WP1130 y su capacidad para dirigirse a múltiples enzimas de desubiquitinación lo convierten en una herramienta valiosa en la investigación y terapia del cáncer.
Propiedades
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOPKHSVQTSJY-VMEIHUARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459281 | |
| Record name | WP1130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856243-80-6 | |
| Record name | Degrasyn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856243-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WP1130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




